molecular formula C9H8BrNO B2589097 6-Bromo-7-methyl-1,3-dihydro-indol-2-one CAS No. 1260830-11-2

6-Bromo-7-methyl-1,3-dihydro-indol-2-one

Cat. No.: B2589097
CAS No.: 1260830-11-2
M. Wt: 226.073
InChI Key: CJLUWJSRUMAJCY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one typically involves the bromination of 7-methyl-1,3-dihydro-indol-2-one. One common method includes dissolving 2,5-dibromonitrobenzene in dimethylformamide (DMF), followed by the addition of ethyl acetoacetate and potassium carbonate. The reaction mixture is heated to 80°C. Subsequently, three equivalents of iron are added, and the mixture is further reacted in glacial acetic acid at 120°C, yielding this compound with a high yield of 90% .

Chemical Reactions Analysis

6-Bromo-7-methyl-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction Reactions: Reduction can lead to the formation of indoline derivatives.

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Major products formed from these reactions include substituted indoles and oxindoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

6-Bromo-7-methyl-1,3-dihydro-indol-2-one can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

Overview

6-Bromo-7-methyl-1,3-dihydro-indol-2-one is an indole derivative with the molecular formula C9H8BrNO. This compound is notable for its diverse biological activities, including potential applications in pharmaceuticals and organic synthesis. The biological activity of this compound is largely attributed to its structural properties, which allow it to interact with various biological targets.

The synthesis of this compound typically involves bromination of 7-methyl-1,3-dihydro-indol-2-one. A common method includes:

  • Dissolving 2,5-dibromonitrobenzene in dimethylformamide (DMF).
  • Adding ethyl acetoacetate and potassium carbonate.
  • Heating the mixture to 80°C.
  • Adding iron and further reacting in glacial acetic acid at 120°C.

This process yields the compound with a high yield of approximately 90%.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that certain indole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7Not specified
L1aMCF-7Low micromolar range
L1bHCT-116Sub-micromolar range

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. For example, it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with a low minimum inhibitory concentration (MIC) reported at 0.98 μg/mL .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
MRSA0.98
E. coliNot specified

The mechanism of action for this compound involves its ability to bind to various receptors and influence cellular processes such as signal transduction and gene expression. Indole derivatives are known to interact with melatonin receptors (MT1 and MT2), which play crucial roles in regulating circadian rhythms and other physiological functions .

Table 3: Receptor Binding Affinity

CompoundReceptor TypeBinding Inhibition (%)IC50 (nM)
MelatoninMT11000.527
This compoundMT2Not specifiedNot specified

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives similar to this compound. For example, a study evaluated various indole derivatives for their binding affinity to melatonin receptors and their subsequent biological activities . The findings indicated that modifications in the indole structure significantly affect both receptor binding affinity and biological efficacy.

In another case study, researchers synthesized new derivatives from polyfunctional oxindoles and assessed their cytotoxicity against various cancer cell lines. These studies highlighted the potential of indole derivatives in developing novel therapeutic agents for cancer treatment .

Properties

IUPAC Name

6-bromo-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUWJSRUMAJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260830-11-2
Record name 6-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-7-methylindoline-2,3-dione (G. W. Rewcastle et al., J. Med. Chem. 1991, 34(1), 217-222; 7.65 g, 31.9 mmol) and hydrazine monohydrate (35.9 g, 35 ml, 718 mmol) was heated to 130° C. for 3 h and then cooled to 10° C. 37% HCl (72.2 g, 60.2 ml, 733 mmol) was added slowly. The precipitate was filtered through sintered glass, washed excessively with water, than with little heptane and dried under high vacuum. The title compound was obtained as yellow crystals and used for the next reaction without further purification.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
reactant
Reaction Step Two

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